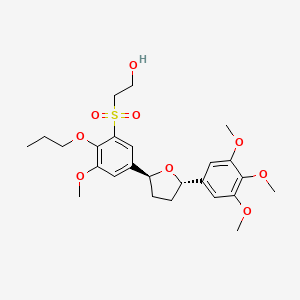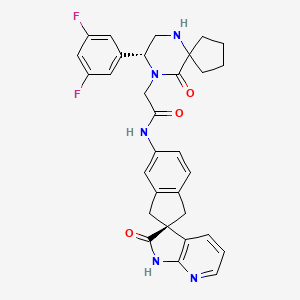![molecular formula C19H19ClN4O B1676676 5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol CAS No. 315698-36-3](/img/structure/B1676676.png)
5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antimicrobial Activity
Quinoline derivatives, including 5-Chloro-quinolin-8-ol , have been extensively studied for their antimicrobial properties. They are known to exhibit good activity against various Gram-positive and Gram-negative microbial species. The antimicrobial activity depends significantly on the substitution on the heterocyclic pyridine ring .
Antimalarial Agents
The quinoline nucleus is a common feature in many antimalarial drugs. Modifications to the quinoline structure, such as those found in 5-Chloro-quinolin-8-ol , can lead to compounds with potent antimalarial activity. These derivatives are often explored for their efficacy against drug-resistant strains of malaria .
Anticancer Properties
Quinoline derivatives are also being investigated for their potential use in cancer therapy. The structural features of compounds like 5-Chloro-quinolin-8-ol can be optimized to target specific pathways involved in cancer cell proliferation and survival .
Antidepressant and Anticonvulsant
The central nervous system activity of quinoline derivatives makes them candidates for the development of new antidepressant and anticonvulsant medications. The ability to cross the blood-brain barrier and interact with neural receptors is a key focus of research in this area .
Anti-inflammatory and Antioxidant
Inflammation and oxidative stress are involved in many diseases, and quinoline derivatives are researched for their anti-inflammatory and antioxidant effects. Compounds like 5-Chloro-quinolin-8-ol may help in reducing inflammation and neutralizing free radicals .
DNA Synthesis Inhibition
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial death. This mechanism is particularly important in the development of new antibiotics .
Mécanisme D'action
Target of Action
It’s worth noting that many compounds with similar structures are often involved in the modulation of neurotransmitter systems .
Mode of Action
Compounds with similar structures often interact with their targets by binding to specific sites, thereby modulating the activity of these targets .
Biochemical Pathways
It’s worth noting that many compounds with similar structures often affect pathways related to neurotransmission .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It’s worth noting that many compounds with similar structures often have effects on cellular signaling and neurotransmission .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds .
Propriétés
IUPAC Name |
5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-16-12-14(19(25)18-15(16)4-3-7-22-18)13-23-8-10-24(11-9-23)17-5-1-2-6-21-17/h1-7,12,25H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEJNANYABTIGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C3C=CC=NC3=C2O)Cl)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



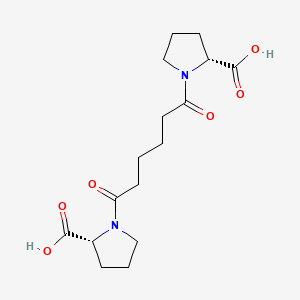

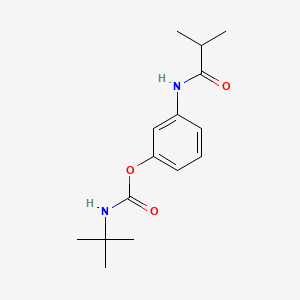

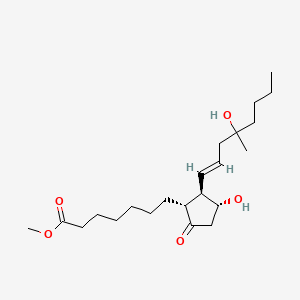
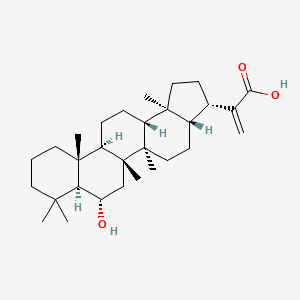



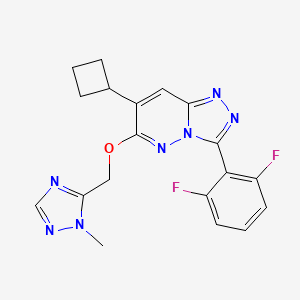
![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)

